N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide
Description
N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide is a per- and polyfluoroalkyl substance (PFAS) characterized by a 13-fluorine-substituted octane chain linked to a sulfonamide group and a dimethylaminopropyl amine moiety. It is registered under CAS No. 34455-22-6 (REACH) and has been identified in environmental assessments as a component of industrial formulations, often alongside other PFAS such as 4:2 FTS and 8:2 FTS .
This compound is primarily utilized as a surfactant and intermediate in synthesizing fluorinated polymers and cationic surfactants. For example, it serves as a precursor for poly(carboxyl betaine methyl acrylamide-co-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate) (P(CBMA-co-TFOA)), which exhibits oil-fouling resistance in membrane technologies . Its amphiphilic structure enables applications in corrosion inhibition and surface modification .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F13N2O2S/c1-28(2)6-3-5-27-31(29,30)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h27H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPMEZQXPAKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SO2NHCH2CH2CH2N(CH3)2, C13H17F13N2O2S | |
| Record name | 6:2 FTAA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880433 | |
| Record name | N-(3-(Dimethylamino)propyl)-2-(perfluorohexyl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34455-22-6 | |
| Record name | N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34455-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034455226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(Dimethylamino)propyl)-2-(perfluorohexyl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide (CAS No. 80475-32-7) is a synthetic compound belonging to the class of sulfonamides. Its unique structure incorporates a long perfluoroalkyl chain which contributes to its chemical stability and potential biological activity. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : C13H17F13N2O3S
- Molecular Weight : 528.33 g/mol
- Purity : >95% (HPLC)
- pKa : 10.29
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a surfactant and its interactions with biological systems. Key areas of focus include its antimicrobial properties and effects on cellular processes.
Antimicrobial Properties
Research indicates that compounds with perfluoroalkyl chains exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes. The presence of the sulfonamide group enhances this effect by potentially interfering with bacterial metabolic pathways.
Cellular Interactions
Studies have shown that sulfonamides can affect various cellular functions including:
- Cell Membrane Integrity : The compound's surfactant properties may lead to alterations in membrane permeability.
- Enzyme Inhibition : There is evidence suggesting that sulfonamides can inhibit certain enzymes involved in metabolic pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains.
- Results showed a significant reduction in bacterial growth at concentrations as low as 10 μg/ml.
-
Impact on Cell Lines :
- A study investigated the effects of the compound on human epithelial cell lines.
- Findings indicated that exposure to the compound resulted in increased cell death rates at higher concentrations (≥50 μg/ml), suggesting cytotoxic effects.
Data Table: Biological Activity Summary
| Property | Details |
|---|---|
| Molecular Formula | C13H17F13N2O3S |
| Molecular Weight | 528.33 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity | Increased cell death at ≥50 μg/ml |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Environmental and Health Considerations
Given the structure of this compound and its classification as a perfluoroalkyl substance (PFAS), there are concerns regarding its persistence in the environment and potential bioaccumulation. Studies suggest that PFAS can accumulate in biological tissues and may lead to adverse health effects such as hormonal disruption and immune system impairment .
Scientific Research Applications
Firefighting Applications
DPOSA is recognized as an effective aqueous film-forming foam (AFFF) fire extinguishing agent. Its fluorinated structure provides excellent surface tension reduction properties that enhance the formation of a stable foam layer over flammable liquids. This application is crucial in industrial settings where flammable materials are prevalent:
- Mechanism : The compound forms a film that suppresses vapors and prevents re-ignition.
- Usage : Primarily used in firefighting systems for oil and chemical fires .
Environmental Research
Due to its fluorinated nature, DPOSA has been studied for its environmental impact and behavior:
- Toxicity Studies : Research indicates that DPOSA is toxic to aquatic life with long-lasting effects. It poses risks of bioaccumulation and potential harm to ecosystems .
- Regulatory Compliance : The compound is registered under various environmental protection regulations due to its hazardous nature. Understanding its environmental footprint is essential for compliance and remediation efforts .
Pharmaceutical Applications
DPOSA's unique structure has led to investigations into its potential as a pharmaceutical agent:
- Drug Delivery Systems : Its properties may be useful in developing drug delivery systems that require enhanced solubility and stability.
- Biological Activity : Preliminary studies suggest potential biological activities that warrant further investigation for therapeutic applications .
Material Science
In material science, DPOSA is explored for its potential in creating advanced materials:
- Coatings and Surfactants : Its ability to lower surface tension makes it suitable for use in coatings that require water repellency and surface protection.
- Fluoropolymer Development : Research into creating new fluoropolymers incorporates DPOSA as a building block due to its stability and resistance to degradation .
Case Studies
Comparison with Similar Compounds
Key Observations:
Fluorocarbon Chain Length :
- Shorter chains (e.g., C6 in hexane derivatives) reduce molecular weight and may enhance biodegradability compared to C8 analogs .
- Longer fluorination (e.g., 17 F in heptadecafluoro derivatives) increases hydrophobicity and environmental persistence .
Functional Group Modifications :
- The N-oxide derivative (CAS 80475-32-7) exhibits higher water solubility (270 g/L) due to its oxidized amine, whereas the parent compound is likely less soluble .
- Trimethoxysilyl groups (e.g., CAS 61660-12-6) introduce silane reactivity, enabling covalent bonding to surfaces for durable coatings .
Environmental Impact :
- All analogs are persistent in the environment, but shorter-chain variants (e.g., C6) are increasingly favored under regulatory pressures to replace C8 PFAS .
Regulatory and Commercial Status
Preparation Methods
Synthesis of Perfluorooctane Sulfonyl Chloride Intermediate
- Starting material: Perfluorooctane sulfonic acid or its salts
- Conversion: Sulfonic acid is converted to sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
- Reaction conditions: Typically carried out under anhydrous conditions, with controlled temperature (0–50 °C) to prevent decomposition
- Outcome: Formation of perfluorooctane sulfonyl chloride, a reactive intermediate for sulfonamide formation
Coupling with 3-(Dimethylamino)propylamine
- Nucleophile: 3-(Dimethylamino)propylamine, a primary amine with a tertiary amine substituent
- Reaction: Nucleophilic substitution of the sulfonyl chloride by the amine, forming the sulfonamide bond
- Solvent: Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to facilitate the reaction
- Temperature: Room temperature to mild heating (25–60 °C) to optimize reaction rate and yield
- Catalysts/Additives: Sometimes a base such as triethylamine (TEA) is added to scavenge HCl generated during the reaction
- Purification: The product is typically purified by recrystallization or chromatography to remove unreacted starting materials and byproducts
Alternative Synthetic Routes
- Direct sulfonamide formation: Some methods involve direct reaction of perfluorinated sulfonyl fluorides with amines under catalytic conditions to improve selectivity and reduce side reactions.
- Telomerization approach: The perfluorinated chain can be introduced via telomerization reactions, followed by sulfonamide formation, allowing for structural variations and potentially better control of chain length.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Perfluorooctane sulfonic acid + SOCl2 | Anhydrous, 0–50 °C | Perfluorooctane sulfonyl chloride |
| 2 | Perfluorooctane sulfonyl chloride + 3-(Dimethylamino)propylamine + Base | DCM/THF, 25–60 °C | N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide |
Research Findings and Optimization
- Yield and purity: Reaction yields depend on the control of moisture and temperature; anhydrous conditions and slow addition of amine improve yields.
- Reaction time: Typically ranges from 2 to 24 hours depending on scale and conditions.
- Environmental considerations: Due to the persistence and potential toxicity of PFAS compounds, synthesis is performed with strict containment and waste management protocols.
- Analytical characterization: Products are confirmed by NMR, mass spectrometry, and infrared spectroscopy, focusing on sulfonamide and fluorinated chain signatures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodology : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Central Composite Designs (CCD) are effective for non-linear optimization of multi-step reactions . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental parameters .
- Characterization : Confirm purity and structure via H/F NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Fluorine-specific NMR is critical for verifying perfluorinated chain integrity .
Q. How does the perfluorinated chain influence the compound’s physicochemical properties, such as solubility or thermal stability?
- Analysis : Compare Hansen Solubility Parameters (HSPs) with non-fluorinated analogs. Perfluorinated chains reduce polarizability, increasing hydrophobicity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify thermal degradation thresholds (e.g., decomposition >300°C typical for perfluoroalkyl sulfonamides) .
- Experimental Design : Use controlled solvent systems (e.g., fluorinated solvents like perfluorohexane) to assess solubility gradients .
Q. What spectroscopic techniques are most reliable for distinguishing structural isomers or impurities in this compound?
- Techniques :
- F NMR: Detects subtle electronic differences in fluorinated regions (e.g., CF vs. CF groups) .
- X-ray Photoelectron Spectroscopy (XPS): Identifies sulfur and nitrogen oxidation states in the sulfonamide group .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Resolves isomers via retention time and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems (e.g., catalytic fluorination or sulfonamide functionalization)?
- Methods :
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the dimethylamino group’s lone pair availability can be quantified .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly in fluorinated environments .
Q. What are the environmental persistence and degradation pathways of this compound under atmospheric or aqueous conditions?
- Experimental Approach :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–11) at 25–60°C. Fluorinated chains resist hydrolysis, but sulfonamide bonds may cleave under alkaline conditions .
- Photolysis : Expose to UV-Vis light (e.g., 254 nm) and analyze intermediates via LC-MS/MS. Perfluoroalkyl radicals are common photodegradation byproducts .
- Data Interpretation : Use QSAR models to correlate structure with half-life (e.g., EPI Suite™) .
Q. How can contradictory data on the compound’s biological interactions (e.g., protein binding vs. cellular toxicity) be resolved?
- Conflict Resolution :
- Dose-Response Curves : Re-evaluate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Omics Integration : Pair cytotoxicity data (MTT assays) with proteomics to map off-target interactions .
- Meta-Analysis : Apply machine learning (e.g., random forests) to reconcile disparate datasets, weighting variables like cell line variability or assay sensitivity .
Methodological Resources
- Synthetic Optimization : ICReDD’s computational-experimental feedback loop for reaction design .
- Environmental Fate : DOE Atmospheric Chemistry Program’s protocols for tracking fluorinated pollutants .
- Data Management : Chemical software platforms (e.g., ACD/Labs) for secure, integrated analysis of spectroscopic and computational data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
